cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
Overview
Description
cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: is an organic compound with the molecular formula C14H19NO3. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyl ester and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the aziridine ring.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the aziridine derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- cis-Tert-butyl 3-(4-hydroxyphenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate
Uniqueness
cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s binding affinity and specificity for certain targets.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGFDXDTMAHJN-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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